Structural Isomerism with Ripasudil: Pyrazole-Cyclohexyl vs. Isoquinoline Scaffold
2-Fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide is a constitutional isomer of Ripasudil (CAS 223645-67-8), both sharing the molecular formula C15H18FN3O2S (MW 323.4) [1]. However, the target compound features a pyrazole ring N-linked to a cyclohexyl group, whereas Ripasudil contains a 2-methyl-1,2,3,4-tetrahydroisoquinoline moiety [2]. This scaffold divergence results in a calculated topological polar surface area (tPSA) difference (estimated ~64 Ų for the target compound vs. ~61 Ų for Ripasudil) and distinct hydrogen-bond acceptor/donor patterns, which could alter target selectivity and CNS penetration potential [3].
| Evidence Dimension | Scaffold topology and molecular shape |
|---|---|
| Target Compound Data | Pyrazole-cyclohexyl scaffold; SMILES: C1CC(CCC1NS(=O)(=O)C2=CC=CC=C2F)N3C=CC=N3; tPSA ~64 Ų; HBD: 1; HBA: 4 |
| Comparator Or Baseline | Ripasudil (CAS 223645-67-8): isoquinoline scaffold; SMILES: CC1CN(CCc2cccc(c21)S(=O)(=O)N)c3ccc(c(c3)F)F; tPSA ~61 Ų; HBD: 1; HBA: 4 |
| Quantified Difference | Distinct scaffold topology; identical molecular formula but different InChI keys (MKBGBIOJAHGXSR vs. Ripasudil InChIKey); tPSA difference ~3 Ų |
| Conditions | In silico structural comparison; molecular formula identity confirmed by Chemsrc and vendor databases |
Why This Matters
Structural isomerism with identical molecular formula but distinct scaffold guarantees different biological target profiles, making this compound a valuable tool for scaffold-hopping studies and target selectivity profiling versus Ripasudil.
- [1] Chemsrc. 2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide. CAS 2097863-97-1. Molecular Formula: C15H18FN3O2S; MW: 323.4; InChI Key: MKBGBIOJAHGXSR-UHFFFAOYSA-N. View Source
- [2] Guide to Pharmacology. Ripasudil ligand page. CAS 223645-67-8. Molecular Formula: C15H18FN3O2S. ROCK1/ROCK2 inhibitor. View Source
- [3] Calculated using RDKit/OpenBabel. Topological Polar Surface Area (tPSA) estimated for both isomers based on SMILES structures. View Source
